1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile
Overview
Description
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The molecular weight of this compound is 158.20 .
Synthesis Analysis
The synthesis of this compound involves various synthetic strategies for constructing the core scaffold . A two-step procedure has been developed that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringN#Cc1cccc2CCNCc12
.
Scientific Research Applications
Synthesis of Alkaloids and Natural Products
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile has been utilized in the synthesis of complex natural products and alkaloids. For instance, it serves as a starting material for synthesizing lamellarin U and lamellarin G trimethyl ether, which are compounds with potential therapeutic applications. This synthesis process allows the introduction of acid-sensitive protecting groups, which would otherwise be cleaved under harsh conditions typical in classical synthetic methods like the Bischler-Napieralski reaction (Liermann & Opatz, 2008).
Preparation of Various Alkaloids
This compound is also crucial in the enantioselective synthesis of various alkaloids. Controlled deprotonation and subsequent alkylation of this compound yield 3,4-dihydroisoquinolines, which are precursors for alkaloids like laudanidine, armepavine, laudanosine, corytenchine, and tetrahydropseudoepiberberine. These alkaloids have diverse biological activities, making this process valuable for pharmaceutical research (Blank & Opatz, 2011).
Catalytic Asymmetric Synthesis
The compound plays a significant role in novel catalytic stereoselective strategies for synthesizing tetrahydroisoquinoline scaffolds. These scaffolds are crucial in natural products and exhibit a wide range of bioactivities. The development of these novel synthetic methods is essential for the total synthesis of various alkaloid natural products, which are often used in pharmaceuticals (Liu et al., 2015).
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinoline-8-carbonitrile is a member of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class . THIQ-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq-based compounds are known to interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
Thiq-based compounds are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the diverse biological activities of thiq-based compounds, it can be inferred that the compound may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-8-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-3,12H,4-5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRSNTBWCLOWAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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